molecular formula C14H22N4O5 B2665472 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) CAS No. 1803594-19-5

4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)

Cat. No.: B2665472
CAS No.: 1803594-19-5
M. Wt: 326.353
InChI Key: RLTNFBGLKYGFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C14H22N4O5 and a molecular weight of 326.35 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a pyridine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) typically involves the reaction of 4-(Morpholin-4-yl)pyridine-2-carboximidamide with acetic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) include:

Uniqueness

What sets 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) apart from similar compounds is its unique combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

acetic acid;4-morpholin-4-ylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2C2H4O2/c11-10(12)9-7-8(1-2-13-9)14-3-5-15-6-4-14;2*1-2(3)4/h1-2,7H,3-6H2,(H3,11,12);2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTNFBGLKYGFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1COCCN1C2=CC(=NC=C2)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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